molecular formula C14H18N2O3 B1218294 Letimide CAS No. 26513-90-6

Letimide

Cat. No.: B1218294
CAS No.: 26513-90-6
M. Wt: 262.30 g/mol
InChI Key: GRPWANKDBCDDEV-UHFFFAOYSA-N
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Description

Letimide (CAS: 26513-90-6) is an analgesic compound with the molecular formula C₁₄H₁₈N₂O₃ . Structurally, it is identified as 3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione, characterized by a benzoxazine-dione core linked to a diethylaminoethyl substituent . Its synthesis involves the transformation of a carbonate intermediate (186) through heating, yielding the final product (187) with demonstrated analgesic activity .

Properties

CAS No.

26513-90-6

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C14H18N2O3/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18/h5-8H,3-4,9-10H2,1-2H3

InChI Key

GRPWANKDBCDDEV-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O

Other CAS No.

26513-90-6

Synonyms

3-(2-(diethylamino)ethyl)-2H-1,3-benzoxazine-2,4(3H)-dione
letimide
letimide monohydrochloride

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of letimide involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Letimide undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.

    Reduction: Reducing agents can convert this compound into its reduced form.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized derivative of this compound, while reduction may produce a reduced form with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its effects on cellular processes and genetic material.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Potential applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of letimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects.

Comparison with Similar Compounds

This compound vs. Leucinocaine

Both compounds are classified as analgesics but differ markedly in structure:

  • This compound features a benzoxazine-dione scaffold, which may enhance rigidity and binding affinity to neural receptors .
  • Leucinocaine (C₁₇H₂₈N₂O₂) contains a benzamide backbone with a piperidine substituent, a common motif in local anesthetics. Its mechanism likely involves sodium channel blockade, whereas this compound’s activity may involve opioid or serotonergic pathways due to its aminoethyl group .

This compound vs. Letosteine

  • Letosteine (mucolytic agent) includes a thiol group critical for breaking disulfide bonds in mucus proteins. Its ester and sulfonic acid groups contrast with this compound’s nonpolar diethylaminoethyl chain, reflecting divergent therapeutic targets .

This compound vs. Letrozole

  • Letrozole (aromatase inhibitor) contains a triazole ring and cyanophenyl group, enabling competitive inhibition of estrogen synthesis. This compound lacks aromatic nitrogen-rich rings, aligning with its distinct analgesic rather than hormonal role .

Pharmacological and Clinical Comparisons

Limited clinical data are available for this compound, but its structural analogs provide indirect insights:

  • Leucinocaine: Preclinical studies highlight local anesthetic efficacy but note cardiovascular toxicity risks at high doses, a concern less documented for this compound .
  • Leteprinim: As a nootropic, Leteprinim’s pyrimidine-dione core enhances acetylcholine modulation, whereas this compound’s benzoxazine-dione may favor monoaminergic modulation .

Biological Activity

Letimide, a compound derived from the structural modifications of thalidomide, has been investigated for its biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and experimental data.

Overview of this compound

This compound (also referred to as MA 1143) is classified as an immunomodulatory drug (IMiD). Its structural similarities to thalidomide suggest a mechanism of action that may involve modulation of immune responses and effects on various cytokines. Research indicates that this compound exhibits significant biological activity, primarily through its influence on cell signaling pathways and immune cell function.

  • Cytokine Modulation :
    • This compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12 while enhancing anti-inflammatory cytokine IL-10 production. This dual effect is crucial for maintaining immune balance and reducing inflammation .
    • The compound's ability to downregulate adhesion molecules on immune cells contributes to its anti-inflammatory properties, potentially affecting the interaction between malignant plasma cells and bone marrow stromal cells (BMSCs) .
  • Cell Cycle Regulation :
    • Research indicates that this compound upregulates cyclin-dependent kinase inhibitors (CDKIs) such as p21, p15, p16, and p27. This regulation leads to growth inhibition in various cancer cell lines by inducing apoptosis through caspase activation and downregulating anti-apoptotic proteins .
  • Immune Cell Activation :
    • This compound enhances the cytolytic activity of CD8+ T-cells and augments natural killer (NK) cell responses. This is mediated by improved T-cell co-stimulation and increased production of IL-2, which is vital for T-cell proliferation and differentiation .

In Vitro Studies

This compound has demonstrated cytogenetic effects on human lymphocytes in vitro. A study reported that exposure to this compound resulted in significant alterations in lymphocyte behavior, suggesting potential applications in hematological malignancies .

Study Findings
In Vitro Cytogenetic EffectsSignificant alterations in human lymphocytes observed with this compound exposure .
Cytokine ProductionInhibition of TNF-α and IL-6 with increased IL-10 secretion .

Case Studies

Case studies have illustrated the clinical implications of this compound in treating conditions like multiple myeloma (MM). One notable case involved a patient with relapsed MM who responded positively to a treatment regimen including this compound, showcasing its potential as an effective therapeutic agent.

Case Study Details
Patient with Relapsed MMPositive response observed with this compound treatment; significant reduction in tumor burden reported .

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